Luteolin

Catalog No.
S533862
CAS No.
491-70-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin

CAS Number

491-70-3

Product Name

Luteolin

IUPAC Name

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO, not in water

Synonyms

BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Luteolin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.4

Exact Mass

286.0477

Boiling Point

348.61°C (rough estimate)

LogP

2.53 (LogP)
2.53

Appearance

Solid powder

Melting Point

Mp 328-330 ° (325 °)
329.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KUX1ZNC9J2

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Pictograms

Irritant

Irritant

Other CAS

491-70-3

Wikipedia

Luteolin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

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